molecular formula C16H14N2O4S B2631061 Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421510-24-8

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2631061
CAS No.: 1421510-24-8
M. Wt: 330.36
InChI Key: ITPKRYLNCKOEJP-UHFFFAOYSA-N
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Description

Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone, also known as MBTFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of azetidinone derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Bioactive Heterocyclic Compounds

The compound furan-2-yl and its derivatives, including furanyl and thienyl substituted compounds, play a crucial role in drug design and medicinal chemistry. These compounds are integral as structural units in bioactive molecules, particularly in purine and pyrimidine nucleobases, nucleosides, and their analogs. Studies reveal the significance of furan-2-yl and thienyl substituents in enhancing the antiviral, antitumor, antimycobacterial, and antiparkinsonian actions of these compounds. Various structural modifications are explored to optimize the activity and selectivity of these bioactive molecules (Ostrowski, 2022).

Organic Pollutant Treatment

Furan-2-yl derivatives are also being researched for their potential in the treatment of organic pollutants. Enzymatic approaches using laccases, lignin peroxidases, and other enzymes, in combination with redox mediators, show promise in transforming recalcitrant compounds found in industrial wastewater. This process is believed to have the potential to play a significant role in the remediation of aromatic compounds present in industrial effluents, enhancing the efficiency and range of substrate degradation (Husain & Husain, 2007).

Catalysis and Polymer Production

The compound and its related furan derivatives are being studied for their role in synthesizing versatile reagents like 5-Hydroxymethylfurfural (HMF) from plant biomass. HMF and its derivatives are considered alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These compounds are used in the production of polymers, fuels, pharmaceuticals, and more, demonstrating the broad application potential of furan derivatives (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Toxicology

Research into furan-2-yl derivatives extends into environmental toxicology, focusing on the formation, environmental fate, and toxic effects of compounds like polybrominated dibenzo-p-dioxins and furans (PBDD/Fs). These compounds are emerging as persistent organic pollutants with significant toxicities, and understanding their behavior is crucial for developing control strategies and mitigating their impact on the environment and human health (Yang et al., 2021).

Properties

IUPAC Name

furan-2-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-20-11-4-2-6-13-14(11)17-16(23-13)22-10-8-18(9-10)15(19)12-5-3-7-21-12/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPKRYLNCKOEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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